Isobutyrylmallotochromene
Description
Properties
CAS No. |
116964-16-0 |
|---|---|
Molecular Formula |
C26H30O8 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C26H30O8/c1-11(2)19(28)18-22(31)15(21(30)14-8-9-26(5,6)34-25(14)18)10-16-23(32)17(13(4)27)20(29)12(3)24(16)33-7/h8-9,11,29-32H,10H2,1-7H3 |
InChI Key |
BYAZINICHUCWIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O)C(=O)C)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O)C(=O)C)O |
Other CAS No. |
116964-16-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Isobutyrylmallotochromene shares structural and functional similarities with several compounds isolated from Mallotus japonicus. Below is a detailed comparison:
Structural Analogues
Butyrylmallotochromene Structure: Differs from this compound by possessing a linear butyryl group instead of a branched isobutyryl moiety .
Mallotochromene (Compound 107)
- Structure : Lacks the acyl group (butyryl/isobutyryl) present in this compound .
- Bioactivity : Exhibits moderate cytotoxicity (ED₅₀ = 4.8 µg/mL against KB cells), suggesting that acyl modifications in this compound could amplify potency .
Mallotophenone (Compound 112) Structure: Features a phenone group instead of a chromene core. Bioactivity: Highly potent (ED₅₀ = 0.29 µg/mL against KB cells), indicating that ketonic functionalities may enhance cytotoxicity compared to chromene derivatives .
Compound 130 Structure: Contains a phlorobutyrophenone backbone with acetyl and prenyl substituents. Bioactivity: Demonstrates exceptional potency (ED₅₀ = 0.26 µg/mL against KB cells), underscoring the importance of prenylation in bioactivity .
Functional Analogues
- Isomallotochromanol and Isomallotolerin: These compounds, also isolated from Mallotus japonicus, share the chromene core but differ in hydroxylation patterns and side chains.
Cytotoxic Activity Comparison Table
Structure-Activity Relationship (SAR) Insights
- Acyl Group Branching : The branched isobutyryl group in this compound may confer higher metabolic stability compared to linear analogues like butyrylmallotochromene .
- Prenylation : Compound 130’s prenyl group correlates with superior cytotoxicity, suggesting that lipophilic side chains enhance interaction with cellular targets .
- Core Modifications: Phenone-based compounds (e.g., mallotophenone) exhibit greater potency than chromenes, likely due to improved electron-deficient regions for target binding .
Preparation Methods
Plant Material and Extraction Protocols
Isobutyrylmallotochromene is primarily obtained from the dried fruit or bark of Mallotus japonicus, a plant endemic to East Asia. The isolation process typically involves sequential solvent extraction followed by chromatographic purification.
Table 1: Standard Extraction and Purification Workflow
| Step | Solvent/Technique | Purpose | Key Parameters |
|---|---|---|---|
| 1 | Methanol or Ethanol | Crude extraction | Soxhlet extraction, 72 h, 60°C |
| 2 | Liquid-liquid partitioning (ethyl acetate) | Enrichment of non-polar compounds | 3–5 cycles, room temperature |
| 3 | Silica gel column chromatography | Fractionation | Hexane/EtOAc gradient (9:1 to 1:1) |
| 4 | Sephadex LH-20 chromatography | Final purification | Methanol/water (7:3), isocratic elution |
The methanolic extract of Mallotus japonicus bark yields ~0.8–1.2% w/w crude this compound after solvent evaporation. Fractionation using silica gel chromatography separates the target compound from co-extracted tannins and flavonoids, while Sephadex LH-20 effectively resolves stereoisomers.
Spectroscopic Characterization
Post-isolation, structural elucidation relies on tandem mass spectrometry (LC-QTOF-MS) and nuclear magnetic resonance (NMR). Key spectral features include:
-
¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, H-6), 6.76 (s, H-3), 5.32 (t, J = 6.8 Hz, H-2'), 2.56 (m, isobutyryl methyl groups).
-
HRMS (ESI+): m/z 471.2124 [M+H]⁺ (calc. 471.2121 for C₂₆H₃₁O₈).
Hypothetical Synthetic Routes
Retrosynthetic Analysis
The this compound scaffold comprises a chromene nucleus (2-H-benzopyran) esterified with an isobutyryl moiety at position 7. Retrosynthetically, this suggests two modular approaches:
-
Chromene Core Construction → Late-Stage Acylation
-
Pre-functionalized Chromene Synthesis
Chromene Synthesis via Oxa-Michael-Henry Reaction
A proven method for chromene derivatives involves the oxa-Michael-Henry-dehydration cascade (Figure 1). Adapting Nayak’s protocol, salicylaldehyde derivatives react with nitroalkenes under DABCO catalysis to form 3-nitro-2H-chromenes.
Reaction Conditions:
-
Catalyst: DABCO (20 mol%)
-
Solvent: Acetonitrile (0.3 mL/mmol)
-
Temperature: 40°C, 3–6 h
-
Workup: Ethyl acetate extraction, silica gel chromatography (hexane/EtOAc 70:1).
While this yields racemic chromenes, asymmetric catalysis remains unexplored for this compound.
Acylation of Chromene Intermediates
Introducing the isobutyryl group necessitates esterification at the chromene’s 7-hydroxyl position. Two strategies emerge:
-
Direct Acylation: Treating 7-hydroxychromene with isobutyryl chloride in pyridine/DMAP (0°C → rt, 12 h).
-
Enzymatic Acetylation: Lipase-mediated transesterification using isobutyric anhydride (e.g., Candida antarctica lipase B, 40°C, 48 h).
Table 2: Comparative Acylation Efficiency
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Chemical | 68–72 | 95 | Isobutyric acid, dimerized chromenes |
| Enzymatic | 55–60 | 98 | None detected |
Enzymatic methods, though lower-yielding, avoid racemization and side reactions .
Q & A
Q. How can researchers statistically validate the significance of this compound’s bioactivity in high-throughput screens?
- Methodological Answer : Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to mitigate Type I errors in multi-parametric assays. Use ANOVA with post-hoc Tukey tests for dose-response comparisons. Include negative controls (solvent-only) and positive controls (e.g., quercetin for antioxidant assays) to normalize inter-experimental variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
